Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
Description
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is a chromane-derived ester characterized by a 2-oxo chromane backbone substituted with a phenyl group at position 4 and a methyl carboxylate moiety at position 4. Chromane derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The phenyl and carboxylate substituents in this compound likely enhance its lipophilicity and reactivity, making it a candidate for drug development or functional material synthesis.
Properties
IUPAC Name |
methyl 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRDCSIUBYJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634780 | |
| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380636-42-0 | |
| Record name | Methyl 2-oxo-4-phenyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-oxo-4-phenyl-6-chromanecarboxylate is a compound that has garnered attention in various fields due to its potential biological activities. This article delves into its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a chromanecarboxylate backbone. Its structure is characterized by a phenyl group and a carbonyl group, which are essential for its biological activity. The compound's synthesis often involves standard organic reactions, making it accessible for further study.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A notable study evaluated its efficacy against fungi such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.
| Pathogen | MIC (µg/mL) | Control (Fluconazole) |
|---|---|---|
| Candida albicans | 32 | 32 |
| Aspergillus niger | 64 | 16 |
The results indicated that while the compound exhibited comparable activity against C. albicans, it was less effective against A. niger when compared to fluconazole. This suggests that structural modifications could enhance its antifungal potency .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties . A study utilized various assays to measure its ability to scavenge free radicals. The results showed that the compound demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These findings underscore the potential of this compound as a natural antioxidant agent .
Anti-inflammatory Activity
In addition to antimicrobial and antioxidant activities, this compound has been investigated for its anti-inflammatory effects . A specific study measured its capacity to inhibit albumin denaturation, a common method for assessing anti-inflammatory potential.
| Compound | Percentage Inhibition |
|---|---|
| This compound | 60 |
| Ibuprofen (Control) | 75 |
While the inhibition percentage was lower than that of ibuprofen, the results suggest that this compound may still offer beneficial anti-inflammatory effects .
Case Studies and Research Findings
- Antimycotic Studies : A comprehensive study assessed the antimycotic activity of this compound against several fungal strains, revealing its potential as an alternative antifungal agent .
- In Silico Studies : Computational analyses indicated that the electronic properties of this compound correlate with its biological activity, supporting further exploration of structure–activity relationships .
- Therapeutic Applications : Given its multifaceted biological activities, this compound could be explored for therapeutic applications in treating infections, oxidative stress-related conditions, and inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that methyl 2-oxo-4-phenyl-6-chromanecarboxylate exhibits promising anticancer properties. It has been investigated for its potential to inhibit cancer cell proliferation, particularly in glioma and breast cancer models. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Another area of interest is the compound's antimicrobial activity. Research has shown that derivatives of this compound can exhibit significant antibacterial and antifungal effects, suggesting potential applications in developing new antimicrobial agents .
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound can undergo various reactions such as condensation, cyclization, and functional group transformations to yield more complex molecules .
Reactivity and Derivatives
The reactivity of this compound allows for the generation of numerous derivatives with enhanced biological activities. These derivatives can be tailored for specific applications in drug design and development, expanding the compound's utility beyond its initial structure .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Case Studies
- Anticancer Research : A study demonstrated that this compound derivatives showed selective cytotoxicity against glioma cells while sparing normal cells. The derivatives were synthesized via a multi-step reaction involving Biginelli-type condensation followed by cycloaddition, yielding compounds with IC50 values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Activity Assessment : In a series of experiments, various derivatives of this compound were tested against common bacterial strains. Results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the compound's potential in addressing antibiotic resistance issues .
- Polymer Development : Researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer exhibited improved mechanical properties compared to traditional polymers used in similar applications, demonstrating the compound's versatility in materials science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences between Methyl 2-oxo-4-phenyl-6-chromanecarboxylate and related compounds:

*Inferred based on chromane backbone (C₉H₈O₂) + phenyl (C₆H₅) and methyl carboxylate (COOCH₃).
Key Observations:
Substituent Effects :
- The phenyl group at C4 in the target compound increases steric bulk and lipophilicity compared to the oxo group in Methyl 4-oxochroman-6-carboxylate . This may reduce aqueous solubility but enhance membrane permeability in biological systems.
- Electron-withdrawing groups (e.g., formyl in ) at C6/C8 positions increase reactivity for nucleophilic additions, whereas the phenyl group in the target compound may favor π-π interactions in crystal packing or receptor binding.
Thermal Stability and Storage :
Physicochemical and Functional Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
*Estimated based on increased aromaticity from the phenyl group.
Preparation Methods
Acid-Catalyzed Cyclization
In a method analogous to the Biginelli reaction, a phenolic component (e.g., 4-phenylphenol) could react with methyl acetoacetate and a carbonyl source (e.g., urea or thiourea) in ethanol under reflux. Sulfamic acid, a green catalyst used in, facilitates the formation of the dihydropyrimidinone ring in related systems, suggesting its potential utility in chromane synthesis. The reaction mechanism likely proceeds through initial Knoevenagel condensation between the β-keto ester and aldehyde, followed by cyclization and dehydration (Fig. 1).
Reaction Conditions :
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Solvent: Ethanol (70–80°C)
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Catalyst: Sulfamic acid (10 mol%)
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Time: 2–4 hours (monitored by TLC)
Post-reaction workup involves ice-water quenching, filtration, and recrystallization from ethanol to yield a white solid. Characterization via and NMR would confirm the chromane scaffold, with ester carbonyl signals expected near δ 165–170 ppm and aromatic protons in the δ 7.2–7.8 ppm range.
Multicomponent Reaction (MCR) Strategies
MCRs offer a one-pot route to complex heterocycles by combining three or more reactants. The review by Shah et al. highlights the versatility of α-aminoazaheterocycles in MCRs, though adaptations for chromane systems require careful component selection.
Three-Component Assembly
A hypothetical MCR could involve:
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Methyl acetoacetate (β-keto ester)
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Benzaldehyde derivative (aryl aldehyde with pre-installed substituents)
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Urea or thiourea (nitrogen source)
Under acidic conditions, these components may undergo sequential condensation, cyclization, and oxidation to install the 2-oxo group. The phenyl group at position 4 could originate from the benzaldehyde input, while the ester at position 6 derives from the β-keto ester.
Optimization Challenges :
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Regioselectivity : Ensuring cyclization occurs at the correct positions to form the chromane ring rather than competing structures (e.g., dihydropyrimidinones).
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Oxidation State Control : Introducing the 2-oxo group may require post-cyclization oxidation using agents like pyridinium chlorochromate (PCC).
Stepwise Synthesis and Post-Functionalization
For greater regiochemical precision, a stepwise approach building the chromane ring before introducing substituents is viable.
Chromane Ring Formation via Claisen Condensation
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Phenol Alkylation : React 4-phenylphenol with methyl acrylate under Mitsunobu conditions to form a dihydrocoumarin intermediate.
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Oxidation : Treat with PCC to introduce the 2-oxo group.
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Esterification : Hydrolyze the methyl ester to carboxylic acid, then re-esterify to install the 6-carboxylate.
Key Spectral Data :
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IR : Strong absorption at ~1740 cm (ester C=O) and ~1680 cm (ketone C=O).
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NMR : Singlets for methyl ester (δ 3.6–3.8 ppm) and deshielded aromatic protons (δ 7.3–7.6 ppm).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Computational Validation
Density functional theory (DFT) studies, as employed for MOPTHPC, could predict transition states and regioselectivity in chromane formation. Key parameters include:
Q & A
Q. What are the common synthetic routes for Methyl 2-oxo-4-phenyl-6-chromanecarboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation or multi-step heterocyclic reactions. For example, similar chromane derivatives are prepared by refluxing intermediates with catalysts like anhydrous ZnCl₂ in DMF, followed by recrystallization for purification . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reactants. Post-synthesis, column chromatography (using silica gel) or HPLC is recommended for purity assessment .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures . Data visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and molecular packing . For accurate results, ensure high-resolution data (≤ 0.8 Å) and validate using R-factors and residual density maps .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
- NMR spectroscopy : Confirm molecular structure via H/C chemical shifts, focusing on the chromane ring protons (δ 4.0–5.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions between crystallographic data and spectroscopic results be resolved?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or non-covalent interactions. For example, X-ray data may show a planar chromane ring, while NMR suggests conformational flexibility. To resolve this:
- Perform variable-temperature NMR to assess dynamic behavior.
- Compare DFT-optimized geometries (using Gaussian or ORCA) with crystallographic bond lengths/angles .
- Re-examine refinement parameters in SHELXL (e.g., displacement ellipsoids for disordered atoms) .
Q. What computational strategies are effective for modeling the compound’s reactivity in drug discovery?
- Docking studies : Use AutoDock Vina with the compound’s SMILES/InChI (e.g., "COC(=O)C1=C...") to predict binding affinities to target proteins .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps for nucleophilic/electrophilic sites .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .
- Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) under microwave irradiation to reduce reaction time.
- In-line monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and terminate reactions at optimal conversion .
Q. What methodologies address challenges in handling hygroscopic intermediates during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
